(7-甲氧基苯并呋喃-2-基)(4-(噻吩-2-基)哌啶-1-基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

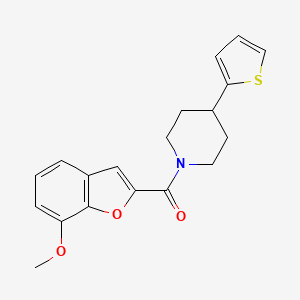

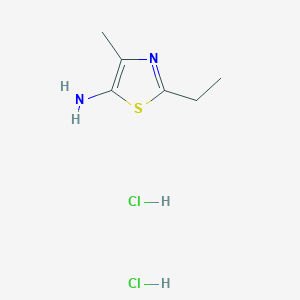

(7-Methoxybenzofuran-2-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone is a complex organic compound that features a benzofuran ring substituted with a methoxy group at the 7th position and a piperidine ring substituted with a thiophene group at the 4th position

科学研究应用

- 乙酰香草酮是一种与香草醛结构相关的天然化合物,是我们的目标化合物的先体。 它具有抗炎和抗氧化作用 。研究人员一直在探索类似(7-甲氧基苯并呋喃-2-基)(4-(噻吩-2-基)哌啶-1-基)甲酮的衍生物,以寻找类似的特性。

- 乙酰香草酮可以通过抑制NADPH氧化酶来影响免疫系统 。对其衍生物的研究可能会揭示新的免疫调节剂。

- 乙酰香草酮已被研究为抗关节炎剂 。包括我们的化合物在内的衍生物可以提供类似的益处。

- 此外,乙酰香草酮还具有抗哮喘作用 。对相关化合物的研究可能会增强哮喘治疗。

- 乙酰香草酮在治疗肠道疾病方面显示出前景 。我们的化合物可能具有这种治疗潜力。

- 动脉粥样硬化是一种心血管疾病,可能会从基于乙酰香草酮的衍生物中获益 。我们的化合物可能有助于控制这种状况。

- 乙酰香草酮衍生物,包括我们的化合物,对 ALS 表现出显著的活性 。进一步的研究可能会揭示其机制和潜在的临床应用。

抗炎和抗氧化特性

免疫系统调节

抗关节炎和抗哮喘潜力

肠道疾病的治疗

动脉粥样硬化的管理

对抗肌萎缩性侧索硬化症 (ALS) 的活性

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (7-Methoxybenzofuran-2-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common route starts with the preparation of the benzofuran core, followed by the introduction of the methoxy group at the 7th position. The piperidine ring is then synthesized separately and functionalized with the thiophene group. Finally, the two moieties are coupled together under specific reaction conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include using continuous flow reactors for certain steps, employing more efficient catalysts, and optimizing reaction conditions to minimize by-products and purification steps.

化学反应分析

Types of Reactions

(7-Methoxybenzofuran-2-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone can undergo various types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carbonyl group in the methanone moiety can be reduced to a hydroxyl group.

Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.

Reduction: Reagents like NaBH4 (Sodium bor

属性

IUPAC Name |

(7-methoxy-1-benzofuran-2-yl)-(4-thiophen-2-ylpiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO3S/c1-22-15-5-2-4-14-12-16(23-18(14)15)19(21)20-9-7-13(8-10-20)17-6-3-11-24-17/h2-6,11-13H,7-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLDVEDRYUGKIJB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(=O)N3CCC(CC3)C4=CC=CS4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-2-(thiomorpholine-4-carbonyl)morpholine](/img/structure/B2405286.png)

![6-Chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B2405287.png)

![propan-2-yl 2-[4-(4-bromobenzenesulfonamido)-1-hydroxynaphthalen-2-yl]-4,4,4-trifluoro-3-oxobutanoate](/img/structure/B2405288.png)

![2-((2-chlorobenzyl)thio)-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2405289.png)

![8-{[(1E)-2-(5-bromo-2-methoxyphenyl)-1-azavinyl]amino}-3-methyl-7-(3-methylbut yl)-1,3,7-trihydropurine-2,6-dione](/img/new.no-structure.jpg)

![N-(4-chlorophenyl)-2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2405292.png)

![8-(4-Bromophenyl)-13-(prop-2-en-1-yl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2405295.png)

![[2-(4-Fluoroanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2405298.png)

![9-(2,5-dimethylbenzyl)-3-(4-methoxyphenyl)-5-methyl-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione](/img/structure/B2405301.png)

![N-(4,4-difluorocyclohexyl)-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2405302.png)